Phylpa
Overview
Description
Phylpa, also known as Physarum Lysophosphatidic Acid (this compound), is a unique lysophosphatidic acid isolated from Physarum polycephalum . It has a cyclopropane in the fatty acid moiety and a cyclic phosphate at C-2 and C-3 positions of the glycerol . This compound has been found to inhibit the proliferation of human fibroblast cells, TIG-3 and TIG-7, which were cultured in a chemically defined (serum-free) medium .
Synthesis Analysis
The synthesis of this compound involves its isolation from myxoamoebae of Physarum polycephalum . The purified substance was subjected to structural studies by fast atom bombardment mass spectroscopy, infrared spectroscopy, and two-dimensional nuclear magnetic resonance spectroscopy . The structure of this substance was suggested to be a novel lysophosphatidic acid composed of cyclic phosphate and cyclopropane-containing hexadecanoic acid .Scientific Research Applications
Inhibition of Cell Proliferation
Phylpa, a unique lysophosphatidic acid from Physarum polycephalum, inhibits the proliferation of human fibroblast cells. It arrests cells at G1 or G2 phases and its effects are reversible upon removal. This indicates potential applications in studying cell cycle regulation and possibly cancer research (Murakami-Murofushi et al., 1993).
DNA Polymerase Inhibition
This compound selectively inhibits the DNA polymerase alpha family, including DNA polymerases alpha, delta, and epsilon. Its stereoisomers and derivatives show varying levels of inhibition, highlighting the importance of stereochemistry for its activity. This specificity suggests applications in molecular biology, particularly in studies of DNA replication and repair mechanisms (Murakami-Murofushi et al., 1995).
Synthesis and Structural Analysis
The synthesis and structural determination of this compound isomers provide insights into the molecular basis of its biological activities. Understanding the absolute structure of this compound helps in designing and synthesizing analogs with potentially improved or altered biological activities. Such studies are crucial for drug development and biochemical research (Kobayashi et al., 1993).
Mechanism of Action
PHYLPA has been found to inhibit the proliferation of human fibroblast cells . The cells at S- and M-phases proceeded to G2- and G1-phases, respectively, and most of cells were arrested at G1- or G2-phase during this compound treatment . The growth was recovered when this compound was removed from the medium .
Properties
IUPAC Name |
sodium;[(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37O6P.Na/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19;/h17-19H,2-16H2,1H3,(H,22,23);/q;+1/p-1/t17-,18+,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICAWYFVDGKMD-CVEUAIMDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC[C@@H]2COP(=O)(O2)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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